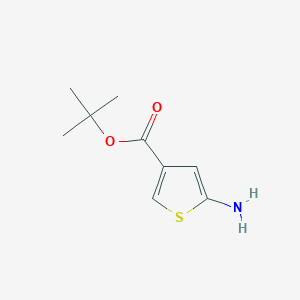

Tert-butyl 5-aminothiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-aminothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)6-4-7(10)13-5-6/h4-5H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOFOCWXAFZDFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CSC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Strategies: Functional Transformations of the Aminothiophene 3 Carboxylate Core

Chemical Transformations Involving the Amino Group

The primary amino group at the 5-position of the thiophene (B33073) ring is a key site for functionalization, readily participating in reactions typical of aromatic amines. These include N-arylation, amidation, and the formation of Schiff bases, each providing a pathway to novel molecular architectures.

N-Arylation Reactions: Scope and Mechanistic Insights (e.g., Copper-mediated N-Arylation with Organoboron Reagents)

The introduction of an aryl group onto the nitrogen atom of tert-butyl 5-aminothiophene-3-carboxylate can be effectively achieved through cross-coupling reactions. Copper-mediated N-arylation, a variant of the Chan-Lam coupling reaction, has proven to be a practical method for this transformation. nih.gov This approach allows for the coupling of the aminothiophene with a variety of organoboron reagents, such as arylboronic acids and potassium aryltrifluoroborate salts. nih.gov

The reaction tolerates a broad range of functional groups on the arylboronic acid, leading to the synthesis of a diverse library of N-arylated products in moderate to good yields. nih.gov The general mechanism of copper-catalyzed N-arylation is believed to involve a Cu(I)/Cu(III) catalytic cycle. researchgate.netmit.edu The proposed cycle begins with the coordination of the amine to the copper(I) catalyst. Oxidative addition of the aryl halide to the copper complex forms a Cu(III) intermediate. Subsequent reductive elimination yields the N-arylated product and regenerates the active Cu(I) catalyst. researchgate.net Another possible mechanism involves the formation of a η2 complex between a Cu(I) amidate and the aryl iodide in the rate-determining step. mit.edu

Table 1: Examples of Copper-Mediated N-Arylation of Aminothiophene-3-carboxylates

| Arylboronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Methyl 2-(phenylamino)thiophene-3-carboxylate | 75 | nih.gov |

| 4-Methoxyphenylboronic acid | Methyl 2-((4-methoxyphenyl)amino)thiophene-3-carboxylate | 82 | nih.gov |

| 4-Chlorophenylboronic acid | Methyl 2-((4-chlorophenyl)amino)thiophene-3-carboxylate | 68 | nih.gov |

Note: The table shows examples with the methyl ester analog due to the specific data available in the cited literature. The reactivity is expected to be comparable for the tert-butyl ester.

Amidation and Acylation Reactions for N-Functionalization

The amino group of this compound can be readily acylated or amidated to form the corresponding N-acyl or N-sulfonyl derivatives. These reactions are typically carried out using acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base. For instance, the reaction of similar aminothiophene carboxylates with chloroacetyl chloride yields the corresponding acetamido derivative. nih.gov This transformation introduces a versatile handle for further functionalization. Similarly, reaction with acetyl chloride can furnish the acetamido product. nih.gov These N-functionalized thiophenes serve as important intermediates in the synthesis of more complex molecules. nih.gov A one-pot synthesis of amides from tert-butyl esters has also been developed, which proceeds via an in-situ generated acid chloride intermediate. researchgate.netorganic-chemistry.org

Formation of Schiff Bases from the Amino Moiety

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases (imines). ekb.eg This reaction involves a nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. researchgate.net The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the aminothiophene core, as a diverse array of aldehydes and ketones are commercially available. acs.org The synthesis of these imines can often be achieved under mild conditions, sometimes simply by heating the reactants in a suitable solvent like ethanol (B145695). researchgate.net These azomethine derivatives can be valuable intermediates for the synthesis of other heterocyclic systems or can be of interest for their own chemical and biological properties. ekb.eg

Reactions Targeting the Thiophene Ring System

Beyond the functionalization of the amino group, the thiophene ring itself can participate in various reactions, leading to the construction of more complex molecular frameworks. These include cyclization reactions to form fused heterocycles and carbon-carbon bond-forming reactions to introduce new substituents onto the thiophene nucleus.

Cyclization Reactions Leading to Fused Heterocyclic Scaffolds (e.g., Thienopyrimidines)

The juxtaposition of the amino group and the ester functionality in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. ekb.eg These bicyclic structures are of significant interest in medicinal chemistry. The cyclization is typically achieved by reacting the aminothiophene with a one-carbon synthon. For example, treatment with formamide (B127407) can lead to the formation of 4-hydroxythieno[2,3-d]pyrimidines. ekb.eg

Alternatively, reaction with isocyanates or isothiocyanates provides another route to thienopyrimidines. ekb.egnih.gov The initial reaction forms a urea (B33335) or thiourea (B124793) derivative, which can then be cyclized under basic conditions to yield thieno[2,3-d]pyrimidinone derivatives. ekb.eg The specific reagents and reaction conditions can be varied to introduce a range of substituents on the pyrimidine (B1678525) ring, allowing for the generation of a diverse library of thienopyrimidine compounds. nih.gov

Table 2: Examples of Reagents for the Synthesis of Thieno[2,3-d]pyrimidines from Aminothiophene-3-carboxylates

| Reagent | Resulting Fused Ring System | Reference |

|---|---|---|

| Formamide | 4-Hydroxythieno[2,3-d]pyrimidine | ekb.eg |

| Phenyl isocyanate | 3-Phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | ekb.eg |

| Phenyl isothiocyanate | 3-Phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | ekb.eg |

| N-Ethylisocyanate | 3-Ethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | ekb.eg |

Carbon-Carbon Bond Forming Reactions on the Thiophene Nucleus

While the amino group offers a primary site for derivatization, carbon-carbon bond-forming reactions on the thiophene ring itself can introduce further structural diversity. The Mannich reaction, a classic C-C bond-forming reaction, can be utilized to introduce aminomethyl groups onto activated aromatic rings. ceon.rs In the context of thiophene chemistry, a variation of the Mannich reaction, known as the Stetter reaction, has been used to synthesize 1,4-dithienyl-1,4-butanedione from 2-acetylthiophene, which then undergoes cyclization. nih.gov

Direct C-H carboxylation of the thiophene ring with carbon dioxide has also been reported, mediated by a combination of cesium carbonate and a carboxylate salt. mdpi.com This reaction provides a direct route to introduce a carboxylic acid group onto the thiophene ring, further expanding the possibilities for derivatization. mdpi.com Suzuki cross-coupling reactions, while more commonly used for aryl-aryl bond formation, have been employed for the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives, demonstrating the utility of palladium catalysis in functionalizing the thiophene core. mdpi.com

Influence of Substituents on Ring Reactivity and Electronic Properties

The reactivity of the thiophene ring in this compound is profoundly influenced by the electronic properties of its substituents: the amino group (-NH₂) at the C5 position and the tert-butoxycarbonyl group (-COOC(CH₃)₃) at the C3 position. These groups modulate the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack. minia.edu.eglibretexts.org

The amino group is a powerful activating group. minia.edu.eg It donates electron density to the thiophene ring through a resonance effect (+R) due to the lone pair of electrons on the nitrogen atom. This donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles. minia.edu.eglumenlearning.com Conversely, the amino group also exerts a weak electron-withdrawing inductive effect (-I) due to the higher electronegativity of nitrogen compared to carbon, but the resonance effect is dominant. minia.edu.eg

The tert-butoxycarbonyl group, on the other hand, is a deactivating group. It withdraws electron density from the thiophene ring through both a negative inductive effect (-I) and a negative resonance effect (-R). This occurs because the carbonyl carbon is electron-deficient, pulling electron density away from the aromatic system. libretexts.orglumenlearning.com This withdrawal of electron density deactivates the ring towards electrophilic substitution. libretexts.org

The electronic properties conferred by these substituents are critical in synthetic applications, as they can be leveraged to direct further functionalization of the thiophene core. nih.gov

Table 1: Electronic Effects of Substituents on the Thiophene Ring

| Substituent Group | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring for Electrophilic Substitution |

| Amino (-NH₂) | C5 | -I (Withdrawing) | +R (Donating) | Activating |

| tert-Butoxycarbonyl (-COOC(CH₃)₃) | C3 | -I (Withdrawing) | -R (Withdrawing) | Deactivating |

Modifications of the Ester Group in Tert-butyl Aminothiophene-3-carboxylates

The tert-butyl ester group is a common protecting group for carboxylic acids in organic synthesis due to its steric bulk and specific cleavage conditions. Its modification is a key step in the derivatization of tert-butyl aminothiophene-3-carboxylates.

Selective Hydrolysis of the tert-Butyl Ester to Carboxylic Acid

The conversion of the tert-butyl ester to the corresponding carboxylic acid is a crucial transformation. Due to the acid-labile nature of the tert-butyl group, this hydrolysis is often achieved under acidic conditions. However, achieving chemoselectivity can be challenging, especially in the presence of other acid-sensitive functional groups. nih.govmanchester.ac.uk

Research has demonstrated the utility of Lewis acids for this purpose. For instance, zinc bromide (ZnBr₂) in dichloromethane (B109758) (DCM) has been effectively used for the selective deprotection of tert-butyl esters. nih.govmanchester.ac.ukresearchgate.net This method has shown compatibility with certain other protecting groups, allowing for the preparation of the desired carboxylic acids in good yields. nih.gov While N-Boc and N-trityl groups are often labile under these conditions, other amine protecting groups may be compatible. nih.govmanchester.ac.uk

Alternative methods for the cleavage of tert-butyl esters include thermolytic cleavage in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or using silica (B1680970) gel in refluxing toluene. researchgate.net These methods provide mild and efficient routes for hydrolysis, often with simple work-up procedures. researchgate.net

Table 2: Reagents for Selective Hydrolysis of tert-Butyl Esters

| Reagent/System | Solvent | Key Features |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Mild Lewis acid catalysis, selective in the presence of certain protecting groups. nih.govmanchester.ac.uksemanticscholar.org |

| Silica Gel (SiO₂) | Toluene (reflux) | Heterogeneous catalysis, mild conditions, easy product isolation. researchgate.net |

| 2,2,2-Trifluoroethanol (TFE) | TFE | Thermolytic cleavage, clean conversion with simple solvent evaporation. researchgate.net |

| Molecular Iodine (I₂) | Acetonitrile (B52724) | Mild and efficient catalysis, compatible with acid-labile groups like N-Boc. researchgate.net |

Transesterification Studies for Altering Ester Functionality

Transesterification is a valuable method for converting one ester into another, thereby modifying the properties and reactivity of the carboxyl functional group without proceeding through the free carboxylic acid. This reaction typically involves treating the ester with an alcohol in the presence of an acid or base catalyst.

For tert-butyl esters, borane (B79455) catalysts such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have been shown to be effective for transesterification. rsc.org This protocol allows for the reaction of tert-butyl esters with other alcohols, including α-aryl α-diazoesters, under mild conditions, yielding the new ester product efficiently. rsc.org The chemoselectivity of such methods is a significant advantage, as they can proceed without affecting other functional groups within the molecule. rsc.org

Other catalysts, such as scandium(III) triflate (Sc(OTf)₃) and silica chloride, have also been successfully employed for the transesterification of various esters in boiling alcohols, providing high yields of the desired products. organic-chemistry.org The choice of catalyst and reaction conditions allows for a broad scope of accessible ester functionalities, enabling the synthesis of diverse libraries of aminothiophene derivatives.

Computational Chemistry and Theoretical Investigations: Probing the Molecular Landscape of Tert Butyl Aminothiophene 3 Carboxylates

Electronic Structure and Reactivity Predictions through Density Functional Theory (DFT) Calculations

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. mdpi.com For instance, a computational study on the related compound methyl-3-aminothiophene-2-carboxylate revealed a HOMO-LUMO gap of approximately 4.537 eV, indicating high chemical reactivity. mdpi.com In Tert-butyl 5-aminothiophene-3-carboxylate, the HOMO is expected to be delocalized primarily over the thiophene (B33073) ring and the nitrogen atom of the amino group, reflecting its electron-donating capacity. Conversely, the LUMO would likely be concentrated around the electron-withdrawing carboxylate group. This distribution facilitates intramolecular charge transfer from the amino group to the carboxylate group through the thiophene ring, a key characteristic of such donor-acceptor systems.

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relatively high, indicating electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A small gap indicates high reactivity and polarizability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. mdpi.com The MEP map illustrates the electrostatic potential on the molecule's electron density surface, with different colors representing varying potential values.

Typically, regions of negative potential (colored red to yellow) are associated with electron-rich areas and are susceptible to electrophilic attack. In this compound, these would likely be found around the oxygen atoms of the carboxylate group and the sulfur atom in the thiophene ring. mdpi.com Conversely, regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. These are expected near the hydrogen atoms of the amino group. mdpi.com Areas of neutral potential (green) represent regions of van der Waals interactions. The MEP surface provides a clear, intuitive map of where the molecule is most likely to interact with other chemical species. researchgate.net

While MEP analysis provides a general map of reactivity, Fukui functions offer a more quantitative, atom-specific prediction of reactivity. This analysis, rooted in DFT, helps to identify which specific atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. tandfonline.com The analysis calculates the change in electron density at each atomic site upon the addition or removal of an electron.

The site most susceptible to nucleophilic attack is the one with the highest value of the Fukui function f+, while the site most prone to electrophilic attack corresponds to the highest value of f-. For aminothiophene derivatives, this analysis can pinpoint the precise atoms within the thiophene ring or the substituent groups that are most likely to participate in chemical reactions.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. tandfonline.com It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

Conformational Analysis and Prediction of Stable Geometries

The three-dimensional structure of a molecule is fundamental to its properties and function. Conformational analysis involves identifying the most stable arrangement of atoms (the global minimum on the potential energy surface) and other low-energy conformers. Computational methods can predict these stable geometries by systematically rotating the molecule's rotatable bonds, such as the C-C bond connecting the ester group to the thiophene ring and the C-N bond of the amino group, and calculating the energy of each conformation.

For this compound, key structural parameters include bond lengths, bond angles, and dihedral (torsion) angles. DFT calculations can predict these with high accuracy. Studies on similar structures have shown that the thiophene ring is largely planar, and intramolecular hydrogen bonding can occur between the amino group's hydrogen and the carbonyl group's oxygen, which helps to stabilize a planar conformation. mdpi.com The bulky tert-butyl group, however, will have preferred orientations to minimize steric hindrance.

Quantum Chemical Descriptors and Their Correlation with Structure-Reactivity Relationships

From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. materialsciencejournal.org These descriptors provide a framework for understanding structure-reactivity relationships. nih.govnih.gov

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).

These descriptors correlate directly with the molecule's stability and reactivity. For example, a high chemical hardness and low electrophilicity index would suggest a molecule that is relatively stable and less prone to react as an electrophile.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | Measures electron-attracting power. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer; related to stability. |

| Chemical Softness (S) | 1 / η | Indicator of reactivity; inverse of hardness. |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity of the molecule to act as an electrophile. |

Solvent Effects on Molecular Properties through Computational Modeling (e.g., PCM model)

Direct computational studies detailing the solvent effects on the molecular properties of this compound using methodologies such as the Polarizable Continuum Model (PCM) are not extensively available in publicly accessible literature. However, the principles of computational chemistry allow for a robust theoretical discussion of the expected influence of different solvent environments on the molecule's behavior. Such investigations are crucial for understanding the compound's stability, reactivity, and spectroscopic properties in various media.

The Polarizable Continuum Model (PCM) is a widely employed computational method to approximate the influence of a solvent on a solute molecule without the prohibitive computational cost of explicitly modeling individual solvent molecules. wikipedia.orgnumberanalytics.com In the PCM framework, the solvent is treated as a continuous, polarizable medium characterized primarily by its dielectric constant. The solute molecule is placed within a cavity in this continuum, and the electrostatic interaction between the solute and the polarized solvent is calculated. wikipedia.orgnumberanalytics.com The total free energy of solvation is typically calculated as the sum of three main components:

Electrostatic (G_es): The energy arising from the mutual polarization of the solute's charge distribution and the solvent continuum.

Dispersion-Repulsion (G_dr): Accounts for the van der Waals interactions between the solute and the solvent.

Cavitation (G_cav): The energy required to create the solute-sized cavity within the solvent. wikipedia.orguni-muenchen.de

For a molecule like this compound, which possesses polar functional groups—namely the amino (-NH₂) and carboxylate (-COOC(CH₃)₃) groups—solvent polarity is expected to have a significant impact on its molecular properties.

Expected Influence on Molecular Properties:

Dipole Moment: The presence of the electron-donating amino group and the electron-withdrawing carboxylate group imparts a significant dipole moment to the molecule. In a computational study using PCM, it is anticipated that the magnitude of the dipole moment would increase with the polarity of the solvent. Polar solvents would stabilize charge separation in the molecule, leading to a more polarized electronic distribution and thus a larger dipole moment.

Molecular Geometry: While the core thiophene ring structure is rigid, the orientation of the tert-butyl and carboxylate groups, as well as the pyramidalization of the amino group, may be subtly influenced by the solvent. Polar, protic solvents capable of hydrogen bonding could interact with the amino and carbonyl functionalities, potentially leading to minor changes in bond lengths and angles compared to the gas phase or nonpolar solvents.

Electronic Spectra (Solvatochromism): The electronic absorption spectrum of this compound is expected to exhibit solvatochromism—a shift in the absorption maxima depending on the solvent polarity. rsc.orgrsc.org For many push-pull systems like this aminothiophene derivative, an increase in solvent polarity often leads to a stabilization of the intramolecular charge transfer (ICT) excited state. rsc.org If the excited state is more polar than the ground state, polar solvents will stabilize the excited state to a greater extent, resulting in a bathochromic (red) shift in the absorption maximum. rsc.org Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift would be observed. A time-dependent density functional theory (TD-DFT) calculation coupled with the PCM model would be the standard approach to predict these spectral shifts.

Illustrative Research Findings:

While specific data for this compound is unavailable, a hypothetical PCM study would generate data similar to that presented in the table below. This table illustrates the expected trend of increasing molecular dipole moment and stabilization (more negative solvation free energy) as the dielectric constant of the solvent increases.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Solvation Free Energy (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1.0 | 3.50 | 0.00 |

| Cyclohexane | 2.02 | 4.15 | -3.8 |

| Chloroform | 4.81 | 4.80 | -6.5 |

| Acetone | 20.7 | 5.60 | -8.9 |

| Acetonitrile (B52724) | 37.5 | 5.95 | -9.7 |

| Water | 78.4 | 6.20 | -10.5 |

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the typical trends that would be expected from a PCM computational study.

Advanced Spectroscopic and Diffraction Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterizing Aminothiophene Carboxylates

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including aminothiophene carboxylates. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the unambiguous assembly of the molecular structure.

Detailed ¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of tert-butyl 5-aminothiophene-3-carboxylate is expected to exhibit distinct signals corresponding to the protons of the thiophene (B33073) ring, the amino group, and the tert-butyl ester moiety. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while the coupling constant (J), measured in Hertz (Hz), reveals information about adjacent protons.

In related aminothiophene structures, the protons on the thiophene ring typically appear as distinct signals. For this specific isomer, two doublets are anticipated for the protons at the C2 and C4 positions. The amino group (NH₂) protons often present as a broad singlet, though its chemical shift can be variable and influenced by solvent and concentration. The most prominent signal in the spectrum is a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically found in the upfield region (around 1.5 ppm) due to the shielding effect of the adjacent quaternary carbon. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-2 | 7.0 - 7.5 | Doublet (d) | ~1.5-3.0 |

| Thiophene H-4 | 6.0 - 6.5 | Doublet (d) | ~1.5-3.0 |

| Amino (NH₂) | 5.0 - 6.0 | Broad Singlet (br s) | N/A |

| tert-Butyl (-C(CH₃)₃) | 1.4 - 1.6 | Singlet (s) | N/A |

Note: Predicted values are based on spectral data from analogous aminothiophene and tert-butyl ester compounds. Actual values may vary depending on the solvent and experimental conditions.

Comprehensive ¹³C NMR Characterization: Carbon Framework Elucidation

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom generates a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment. For this compound, signals are expected for the four thiophene ring carbons, the ester carbonyl carbon, and the two types of carbons in the tert-butyl group.

The carbonyl carbon of the ester group is characteristically deshielded and appears far downfield (160-170 ppm). The carbons of the thiophene ring typically resonate in the aromatic region (100-160 ppm). The carbon attached to the amino group (C5) and the carbon bearing the carboxylate group (C3) would have distinct shifts influenced by these substituents. The quaternary and methyl carbons of the tert-butyl group are found in the upfield aliphatic region. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | 160 - 165 |

| Thiophene C5-NH₂ | 150 - 155 |

| Thiophene C3-COO | 105 - 115 |

| Thiophene C2 | 120 - 125 |

| Thiophene C4 | 115 - 120 |

| tert-Butyl Quaternary (-C (CH₃)₃) | 80 - 85 |

| tert-Butyl Methyl (-C(CH₃ )₃) | 28 - 30 |

Note: Predicted values are based on spectral data from analogous aminothiophene and tert-butyl ester compounds. Actual values may vary depending on the solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Structural Assignment

While 1D NMR spectra identify the types of protons and carbons present, 2D NMR experiments are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key correlation (cross-peak) would be expected between the thiophene protons at the C2 and C4 positions, confirming their spatial proximity on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. This would definitively link the thiophene proton signals to their corresponding thiophene carbon signals and the tert-butyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is exceptionally powerful for piecing together the molecular structure. Key expected correlations would include:

From the tert-butyl protons to the quaternary carbon and the ester carbonyl carbon, confirming the tert-butyl ester group.

From the thiophene H-2 proton to carbons C3, C4, and C5.

From the thiophene H-4 proton to carbons C2, C3, and C5.

The collective data from these 2D experiments provide an unambiguous and definitive assignment of the entire molecular structure. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like aminothiophene derivatives, allowing for the analysis of the intact molecule. In ESI-MS, the primary piece of information obtained is the molecular weight of the compound. For this compound (C₉H₁₃NO₂S, Molecular Weight: 215.27 g/mol ), the spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z value of approximately 216.1. nih.govmdpi.com Depending on the conditions, adducts with other ions, such as sodium [M+Na]⁺, might also be observed. rsc.org Analysis of the fragmentation patterns can also yield structural clues, with a common fragmentation pathway being the loss of the tert-butyl group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard ESI-MS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) can measure the mass with extremely high accuracy (typically to within 0.001 mass units). This precision allows for the determination of the exact elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₃NO₂S. researchgate.net The experimentally measured exact mass of the [M+H]⁺ ion would be compared to the calculated theoretical mass, providing unequivocal confirmation of the compound's elemental formula and distinguishing it from any other isomers or compounds with the same nominal mass. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique utilized for separating and identifying volatile and semi-volatile compounds, making it a suitable method for assessing the purity of this compound. In a typical GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

For thiophene derivatives, GC-MS analysis is effective in identifying and quantifying impurities that may arise during synthesis. researchgate.net The total ion chromatogram (TIC) will display a primary peak corresponding to the parent compound, with the retention time being characteristic of the molecule under the specific chromatographic conditions. Any additional peaks would indicate the presence of impurities, such as starting materials, by-products, or degradation products. The mass spectrum of the main peak for this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern resulting from the loss of fragments like the tert-butyl group. The purity of the sample can be determined by integrating the peak areas in the chromatogram, with the purity percentage calculated from the area of the main peak relative to the total area of all peaks. jmchemsci.com

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is an indispensable tool for identifying the key functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. The resulting IR spectrum provides a characteristic pattern of absorption bands.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. The presence of the primary amine (NH₂) group would be indicated by two distinct stretching vibrations in the 3500–3300 cm⁻¹ region. The carbonyl (C=O) group of the tert-butyl ester is one of the strongest absorbers and would produce a sharp, intense peak typically in the range of 1750–1735 cm⁻¹. The C-O stretching of the ester and the vibrations of the tert-butyl group itself would also be visible. researchgate.netchemicalbook.com Furthermore, vibrations associated with the thiophene ring, including C-H, C=C, and C-S stretching, would appear in their characteristic regions of the spectrum. nii.ac.jpiosrjournals.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3500 - 3300 | Medium |

| Ester Carbonyl (C=O) | Stretch | 1750 - 1735 | Strong, Sharp |

| Thiophene Ring (C=C) | Stretch | ~1600 - 1500 | Medium |

| Ester (C-O) | Stretch | 1300 - 1150 | Strong |

| Thiophene Ring (C-S) | Stretch | ~850 - 650 | Variable |

X-ray Diffraction Studies for Solid-State Structural Determination

While specific crystallographic data for this compound is not publicly available, analysis of closely related aminothiophene derivatives provides significant insight into the expected solid-state structure. Studies on compounds like methyl-3-aminothiophene-2-carboxylate reveal that these molecules often crystallize in common space groups such as the monoclinic P2₁/c. A key feature of the crystal packing in these structures is the formation of extensive hydrogen bonding networks.

It is highly probable that the amino group (N-H) of this compound acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester group acts as an acceptor. This interaction typically leads to the formation of intermolecular N-H···O hydrogen bonds, which can link molecules into dimers or infinite chains. These hydrogen bonds are crucial in stabilizing the crystal packing. The thiophene ring and the ester group are often found to be nearly coplanar, which maximizes conjugation and facilitates efficient packing.

| Parameter | Expected Value/Feature (based on analogues) |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Intermolecular Interactions | N-H···O hydrogen bonds |

| Common Structural Motifs | Formation of dimers or chains via hydrogen bonding |

| Molecular Conformation | Likely near-planar arrangement of the thiophene ring and carboxylate group |

The conformation of the five-membered thiophene ring can be quantitatively described using Cremer-Pople puckering parameters. This analysis defines the three-dimensional shape of the ring in terms of a puckering amplitude (q) and a phase angle (φ), which describe the deviation from a mean plane. For a five-membered ring, two parameters are sufficient to describe its conformation.

Thiophene rings are generally considered to be nearly planar due to their aromatic character. Therefore, the puckering amplitude (q) for the thiophene ring in this compound is expected to be very small, indicating only a slight deviation from planarity. The phase angle (φ) describes the type of puckering, such as an envelope or twist conformation. However, given the expected low puckering amplitude, the thiophene ring would exist in a conformation that is very close to flat. This near-planarity is a significant feature, influencing the molecule's electronic properties and its ability to participate in intermolecular interactions like π-stacking within the crystal lattice.

Chromatographic Methods for Separation and Analytical Purity Determination (e.g., TLC, HPLC, UPLC)

Chromatographic techniques are fundamental for the separation, purification, and analytical assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used to monitor reaction progress and assess sample purity. libretexts.org For an aminothiophene derivative, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase would be a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). diva-portal.org The ratio of these solvents is optimized to achieve a retention factor (Rƒ) for the target compound that allows for clear separation from impurities. Visualization can be achieved under UV light, as the conjugated thiophene system is UV-active.

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation for both qualitative and quantitative analysis. For a compound of this polarity, reversed-phase HPLC is a common choice. mdpi.com This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection is usually performed with a UV detector set to a wavelength where the thiophene chromophore absorbs strongly. The purity is determined by the relative area of the main peak in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more advanced form of HPLC that utilizes columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, greater resolution, and higher sensitivity compared to traditional HPLC. uj.edu.pl The principles of separation are the same as HPLC, but the higher pressure capabilities of UPLC systems allow for more efficient separations. This technique is particularly valuable for high-throughput screening and for detecting trace-level impurities that might be missed by conventional HPLC. nih.gov

Medicinal Chemistry Research and Scaffold Development: Theoretical Frameworks and Design Principles

Design and Synthesis of Novel Bioactive Derivatives of Aminothiophene Carboxylates

The tert-butyl 5-aminothiophene-3-carboxylate core is a key starting point for creating more complex molecules with specific biological activities. Its amino and carboxylate groups offer reactive sites for a variety of chemical transformations, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties. semanticscholar.orgresearchgate.net

The aminothiophene framework is instrumental in the design of kinase inhibitors, which are crucial in cancer therapy. mdpi.com Kinases, such as phosphoinositide 3-kinase alpha (PI3Kα), are often dysregulated in cancer cells, and their inhibition can halt tumor growth. The design strategy often involves using the aminothiophene core to properly orient functional groups that can interact with the ATP-binding pocket of the kinase. mdpi.com

Derivatives are conceptualized by adding various substituents to the aminothiophene ring to enhance binding affinity and selectivity for the target kinase. For instance, ortho-amino thiophene (B33073) carboxamides have been designed as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), another important kinase in cancer. nih.govsemanticscholar.org While direct synthesis from this compound is a common strategy, the core structure provides the essential pharmacophoric elements for kinase inhibition. The general approach involves modifying the 2-amino group and the 3-carboxylate group to introduce moieties that can form key interactions, such as hydrogen bonds and hydrophobic interactions, within the kinase's active site. mdpi.com

Table 1: Examples of Kinase Inhibitor Scaffolds Derived from Aminothiophenes

| Scaffold Class | Target Kinase | Key Structural Features |

|---|---|---|

| Thieno[3,2-d]pyrimidines | EGFR/HER2 | Fused heterocyclic system mimicking the quinazoline (B50416) core of approved inhibitors. mdpi.com |

| Ortho-amino thiophene carboxamides | VEGFR-2 | Carboxamide group for hydrogen bonding and aryl substituents for hydrophobic interactions. nih.gov |

The development of new antimicrobial agents is a critical area of research due to rising antibiotic resistance. researchgate.netnih.gov Aminothiophene derivatives have emerged as a promising class of compounds with potential antibacterial and antitubercular activity. researchgate.netresearchgate.net One key target in Mycobacterium tuberculosis is decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme for cell wall synthesis. nih.govacs.org

The design of DprE1 inhibitors based on the aminothiophene scaffold involves creating molecules that can fit into the enzyme's active site and disrupt its function. nih.gov this compound can serve as a precursor for these inhibitors. The synthesis involves modifying the amino and carboxylate groups to introduce functionalities that mimic the natural substrate or bind to key residues in the active site. For example, thiophene-arylamide derivatives have shown potent antimycobacterial activities by targeting DprE1. nih.govacs.org

Furthermore, certain 2-aminothiophene derivatives have been investigated as efflux pump inhibitors in bacteria like Staphylococcus aureus. nih.gov These compounds can restore the efficacy of existing antibiotics by preventing the bacteria from pumping them out. nih.gov

Leishmaniasis is a neglected tropical disease with limited treatment options. researchgate.net The 2-aminothiophene scaffold has been identified as a promising starting point for the development of new antileishmanial drugs. mdpi.comresearchgate.netnih.gov Research has focused on synthesizing a variety of derivatives and evaluating their activity against Leishmania parasites. semanticscholar.org

Studies have shown that modifications at the C-3, C-4, and C-5 positions of the 2-aminothiophene ring can significantly impact antileishmanial activity. mdpi.comresearchgate.net For instance, the presence of cycloalkyl rings at the C-4 and C-5 positions appears to be important for activity. mdpi.com The carboxylate group at the C-3 position, as present in this compound, can be converted to amides and other functional groups to modulate the compound's properties and enhance its efficacy. mdpi.com

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation in Aminothiophene Systems

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. nih.gov For aminothiophene derivatives, extensive SAR studies have been conducted to identify the key structural features required for their therapeutic effects. nih.govresearchgate.netresearchgate.net

The biological activity of aminothiophene derivatives can be finely tuned by altering the substituents on the thiophene ring. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can influence the molecule's interaction with its biological target. nih.gov

For antileishmanial compounds, for example, the nature of the substituent at the C-3 position has been shown to modulate activity. mdpi.com While a carbonitrile group at this position is common, it is not always essential, and replacing it with a carboxylate or carboxamide can lead to potent compounds, depending on the other substituents on the ring. mdpi.com Similarly, in the context of kinase inhibitors, the addition of specific functional groups to the aminothiophene scaffold can enhance interactions with key amino acid residues in the kinase's active site, thereby improving potency and selectivity. nih.gov

Table 2: Influence of Substituents on the Biological Activity of Aminothiophene Derivatives

| Position of Substitution | Type of Substituent | Effect on Activity | Target |

|---|---|---|---|

| C-3 | Carboxamide, Carboxylate | Can maintain or improve activity compared to carbonitrile. | Leishmania parasites mdpi.com |

| C-4 and C-5 | Cycloalkyl rings | Presence and size are important for activity. | Leishmania parasites mdpi.com |

Scaffold hopping is a computational and synthetic strategy used in drug discovery to identify new molecular frameworks (scaffolds) that can serve as isosteric replacements for a known active core, while maintaining or improving biological activity and other properties. bhsai.orgresearchgate.netnamiki-s.co.jp The 2-aminothiophene scaffold itself is often considered a bioisosteric replacement for a phenyl group in many drug molecules. semanticscholar.orgresearchgate.net

In the context of developing novel inhibitors, the aminothiophene core can be used as a starting point for scaffold hopping. For instance, if a known inhibitor contains a quinazoline ring, medicinal chemists might replace it with a thieno[2,3-d]pyrimidine (B153573) scaffold, which can be synthesized from a 2-aminothiophene precursor. mdpi.com This approach can lead to the discovery of compounds with novel intellectual property, improved pharmacokinetic profiles, or the ability to overcome drug resistance. dundee.ac.uk The versatility of the 2-aminothiophene scaffold makes it an excellent platform for such explorations, allowing for the generation of diverse libraries of compounds for biological screening. researchgate.netnih.gov

Role as Versatile Intermediates for Complex Heterocyclic Systems in Drug Discovery

This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block in medicinal chemistry. Its structure, featuring a thiophene core substituted with a nucleophilic amino group and an electrophilic carboxylate ester, provides multiple reactive sites for chemical modification. This versatility allows for its elaboration into a wide array of more complex heterocyclic systems, many of which are privileged scaffolds in drug discovery. The 2-aminothiophene framework is a key constituent in numerous biologically active molecules and approved drugs, highlighting its importance in the development of new therapeutic agents. nih.govnih.gov

The strategic placement of the amino and carboxylate groups facilitates the construction of fused ring systems, most notably thienopyrimidines, which are bioisosteres of purines. ekb.eg This structural analogy allows thienopyrimidine-based compounds to interact with biological targets that recognize purine-containing molecules, such as kinases, making them a rich source of potential enzyme inhibitors. nih.govacs.org The tert-butyl ester group also serves as a useful protecting group that can be selectively removed under acidic conditions to unmask the carboxylic acid for further derivatization, such as amide bond formation.

The synthetic utility of the aminothiophene scaffold is demonstrated in its application for creating diverse molecular libraries aimed at identifying novel drug candidates. The reactivity of its functional groups enables a variety of chemical transformations crucial for scaffold development.

| Functional Group | Type of Reaction | Resulting Structure/Linkage | Relevance in Drug Discovery |

|---|---|---|---|

| Amino Group (-NH₂) | Cyclocondensation (e.g., with formamide (B127407), isothiocyanates) | Fused Pyrimidine (B1678525) Ring (Thienopyrimidine) | Core scaffold for kinase inhibitors, anti-infective agents. ekb.egnih.gov |

| Amino Group (-NH₂) | Acylation / Amide Coupling | Amide Linkage | Common structural motif in drug molecules, enhances binding interactions. |

| Tert-butyl Carboxylate (-COOtBu) | Acid-catalyzed Hydrolysis | Carboxylic Acid (-COOH) | Enables further coupling reactions (e.g., amide formation). |

| Thiophene Ring | Electrophilic Aromatic Substitution | Substituted Thiophene | Allows for modulation of physicochemical properties (e.g., solubility, metabolism). |

A prominent example of the application of aminothiophene intermediates is in the synthesis of novel kinase inhibitors for cancer therapy. acs.orgnih.gov Kinases are a critical class of enzymes often dysregulated in cancer, and the thienopyrimidine scaffold derived from aminothiophenes is a validated core for designing potent inhibitors. acs.orged.ac.uk For instance, the condensation of a 2-aminothiophene-3-carboxylate with urea (B33335) or its derivatives can yield a thieno[2,3-d]pyrimidin-2,4-dione core. acs.org This nucleus can then be further functionalized at various positions to optimize binding affinity and selectivity for a target kinase, such as Epidermal Growth Factor Receptor (EGFR) or FLT3. nih.govnih.gov

Detailed research findings have shown that specific substitutions on the thienopyrimidine scaffold, made possible by the versatility of the initial aminothiophene intermediate, directly impact biological activity. For example, in the development of cytotoxic agents, different amine residues can be introduced to modulate the compound's activity against various cancer cell lines.

| Derivative Class | Modification from Intermediate | Target | Observed Biological Activity |

|---|---|---|---|

| Thieno[2,3-d]pyrimidines | Cyclization with isothiocyanates followed by alkylation. ekb.eg | Various Kinases | Potent inhibition of tumor cell proliferation (e.g., against MCF-7, HepG-2 cell lines). nih.gov |

| Thieno[3,2-b]pyridines | Multi-component condensation with aldehydes and Meldrum's acid. researchgate.net | Tubulin | Demonstrated antiproliferative activity by inhibiting tubulin polymerization. unife.it |

| Thiophene-3-carboxamides | Hydrolysis of ester followed by amide coupling with various amines. | EGFR Kinase | Significant cytotoxic activity against cancer cells, inducing apoptosis. nih.gov |

Future Research Directions and Unexplored Avenues in Tert Butyl Aminothiophene 3 Carboxylate Chemistry

Development of Asymmetric Synthetic Methodologies for Enantiomerically Pure Products

A significant frontier in the chemistry of tert-butyl 5-aminothiophene-3-carboxylate derivatives is the development of asymmetric synthetic routes to produce enantiomerically pure compounds. Many biologically active molecules exist as single enantiomers, where the opposite enantiomer may be inactive or even detrimental. The catalytic asymmetric functionalization of the thiophene (B33073) ring is a challenging but highly rewarding area of research. rsc.org

Future work could focus on several key strategies:

Chiral Catalysis: The exploration of transition-metal catalysts paired with chiral ligands for the asymmetric functionalization of the thiophene core is a primary avenue. This could involve asymmetric C-H activation, allowing for the direct and enantioselective introduction of substituents onto the thiophene ring.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations, such as Michael additions or aldol (B89426) reactions, on substrates derived from this compound could provide a metal-free alternative for creating chiral centers.

Substrate Control: Designing derivatives of the parent compound that incorporate a chiral auxiliary would allow for diastereoselective reactions. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product. While effective, this approach is often less atom-economical than catalytic methods.

Enzymatic Resolution: Biocatalytic methods, employing enzymes like lipases or proteases, could be developed for the kinetic resolution of racemic mixtures of this compound derivatives.

The successful development of these methodologies will be crucial for synthesizing and evaluating the stereospecific biological activities of chiral derivatives, potentially leading to the discovery of more potent and selective therapeutic agents. google.com

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Activity

The synergy between synthetic chemistry and artificial intelligence (AI) offers a powerful paradigm to accelerate the discovery and optimization of novel compounds derived from this compound. engineering.org.cn Machine learning (ML) models can be trained on existing chemical reaction data to predict reaction outcomes, propose synthetic routes, and even forecast the biological activity of virtual compounds. nih.govrjptonline.org

Key areas for future integration include:

Predictive Synthesis: AI platforms can be employed to predict the most efficient synthetic pathways to novel derivatives. digitellinc.comjetir.org By analyzing vast databases of chemical reactions, these tools can suggest optimal reagents, catalysts, and reaction conditions, thereby saving significant time and resources in the laboratory. rjptonline.org For instance, ML models could predict the success rate of various cross-coupling reactions on the aminothiophene core.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models on datasets of known 2-aminothiophene derivatives and their biological activities, robust QSAR models can be developed. nih.gov These models can then be used to screen virtual libraries of novel this compound derivatives to identify candidates with the highest probability of desired therapeutic effects, such as antibacterial or anticancer activity. nih.govresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or desired physicochemical properties. This approach moves beyond simple library screening to explore novel chemical space.

The table below summarizes potential applications of AI and Machine Learning in this context.

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Prediction | AI algorithms analyze a target molecule and propose a step-by-step synthetic route from available starting materials. engineering.org.cn | Accelerates the design of synthetic strategies for complex derivatives. |

| Reaction Outcome Prediction | Machine learning models predict the major product, yield, and potential side products of a chemical reaction under specific conditions. nih.gov | Reduces experimental trial-and-error, saving time and resources. |

| Virtual Screening & QSAR | Computational models predict the biological activity and properties (e.g., ADMET) of virtual compounds based on their structure. nih.gov | Prioritizes the synthesis of compounds with the highest likelihood of success. |

| Generative Models | AI creates novel molecular structures optimized for a specific biological target or set of properties. | Enables the exploration of untapped chemical space for drug discovery. |

Exploration of Novel Reactivity Patterns and Unconventional Functionalizations

While the amino and carboxylate groups on the this compound scaffold offer clear handles for functionalization, exploring the reactivity of the thiophene ring itself presents an opportunity to create novel derivatives with unique properties. researchgate.net Future research should venture into unconventional C-H functionalization and other modern synthetic methods.

Potential avenues for exploration include:

Direct C-H Arylation and Alkylation: Transition-metal-catalyzed C-H activation reactions could enable the direct coupling of aryl or alkyl groups to the C4 position of the thiophene ring. This avoids the need for pre-functionalization (e.g., halogenation) and offers a more atom-economical route to diverse analogues.

Radical-Mediated Functionalization: The use of photoredox or electrochemical methods to generate radical intermediates could open up new reaction pathways for introducing complex functional groups onto the thiophene core under mild conditions.

Cycloaddition Reactions: Although the aromaticity of the thiophene ring makes it less reactive in cycloadditions than simple dienes, exploring its dienophilic properties under specific conditions could lead to the synthesis of complex, fused heterocyclic systems. rsc.org

Functionalization via Alkyne Chemistry: Introducing an alkyne handle onto the scaffold would provide access to the rich chemistry of alkynes, including Sonogashira couplings and azide-alkyne "click" cycloadditions, for the facile attachment of diverse pendants. beilstein-journals.org

These advanced synthetic strategies would significantly expand the accessible chemical diversity of derivatives, providing new molecular architectures for evaluation in both medicinal chemistry and materials science.

Application in Multicomponent Reactions Beyond the Gewald Type

The Gewald reaction is the quintessential multicomponent reaction (MCR) for the synthesis of 2-aminothiophenes. mdpi.comresearchgate.net However, the this compound scaffold, or its constituent precursors, could serve as valuable building blocks in other MCRs to rapidly generate molecular complexity. mdpi.com Moving beyond the Gewald reaction is a key step toward creating novel and diverse heterocyclic systems.

Future research could investigate the use of this scaffold in well-established MCRs such as:

Ugi and Passerini Reactions: These isocyanide-based MCRs are powerful tools for synthesizing peptide-like structures and other complex amides. nih.govresearchgate.net The amino group of this compound could serve as the amine component in an Ugi reaction, leading to the one-pot synthesis of highly functionalized derivatives.

Hantzsch Dihydropyridine (B1217469) Synthesis: While a classic reaction, modern variations could potentially incorporate a thiophene-based aldehyde or β-ketoester derived from the parent scaffold to create novel dihydropyridine analogues with a thiophene substituent.

Biginelli Reaction: This reaction produces dihydropyrimidinones, an important class of bioactive heterocycles. A thiophene-based β-dicarbonyl compound could be envisioned as a substrate in this reaction.

The table below outlines some MCRs that could be explored.

| Multicomponent Reaction | Key Reactants | Resulting Scaffold | Potential Role of Thiophene Moiety |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Amine Component |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Carboxylic Acid Component (after hydrolysis) |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea (B33335)/Thiourea (B124793) | Dihydropyrimidinone | Aldehyde or β-Ketoester Component |

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia (B1221849) | Dihydropyridine | Aldehyde or β-Ketoester Component |

By leveraging the power of MCRs, chemists can efficiently assemble libraries of complex thiophene-containing molecules from simple starting materials, significantly accelerating the discovery of new lead compounds. mdpi.com

Potential for Applications in Materials Science and Optoelectronics

Thiophene-based π-conjugated systems are cornerstones of modern materials science, finding applications in organic electronics due to their favorable charge transport properties and tunable optoelectronic characteristics. taylorfrancis.comresearchgate.net Derivatives of this compound are promising candidates for the development of new functional materials. The donor-acceptor (D-A) nature of the aminothiophene carboxylate system provides a strong foundation for designing materials with specific electronic properties. taylorfrancis.com

Future research in this area should focus on:

Organic Semiconductors: By polymerizing or oligomerizing functionalized derivatives, new semiconducting materials could be developed for use in Organic Field-Effect Transistors (OFETs) and other electronic devices.

Organic Photovoltaics (OPVs): The scaffold can be incorporated into donor or acceptor molecules for bulk heterojunction solar cells. The electronic properties can be fine-tuned by modifying substituents on the thiophene ring to optimize light absorption and energy level alignment. rsc.orgrsc.org

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are known to exhibit fluorescence. rsc.org By designing molecules that emit light in specific regions of the visible spectrum, new emissive materials or hosts for OLEDs could be created.

Sensors: The amino group can act as a binding site for analytes. Changes in the electronic properties of the conjugated system upon binding could be transduced into a detectable optical or electrical signal, forming the basis for new chemical sensors.

The structural versatility of the this compound core allows for systematic modification to tune the planarity, electronic coupling, and energy levels of the resulting materials, which is crucial for optimizing device performance. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 5-aminothiophene-3-carboxylate, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves coupling tert-butyl esters with aminothiophene precursors via carbodiimide-mediated reactions or nucleophilic substitution. Key factors include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and catalyst selection (e.g., Mo(CO)₆ for epoxidation-like steps). Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of reagents like tert-butyl chloroformate .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at ~1.3 ppm for protons, 80–85 ppm for carbons) and aromatic protons in the thiophene ring.

- IR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and amine (N–H) vibrations (~3300 cm⁻¹).

- X-ray Crystallography : Resolves molecular conformation and hydrogen bonding patterns using SHELX programs for refinement .

Q. How should researchers handle the compound's sensitivity to environmental factors during storage?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Use desiccants (e.g., silica gel) to avoid hydrolysis of the tert-butyl ester. Regular purity checks via HPLC are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound's conformation?

- Methodological Answer : Discrepancies arise from solvent effects or dynamic equilibria (e.g., axial vs. equatorial tert-butyl conformers). Use low-temperature NMR (<–40°C) to "freeze" conformers and compare with DFT calculations incorporating explicit solvent models. Cross-validate with X-ray data to confirm dominant solid-state conformations .

Q. What role does the tert-butyl group play in the compound's stability and reactivity under different experimental conditions?

- Methodological Answer : The tert-butyl group provides steric shielding, reducing nucleophilic attack on the carbonyl group. However, under acidic conditions (e.g., TFA), it undergoes cleavage to form carboxylic acid derivatives. Stability studies via accelerated degradation (e.g., 40°C/75% RH) combined with LC-MS can map degradation pathways .

Q. How can hydrogen bonding patterns influence the crystal packing of this compound, and what methodologies best analyze these interactions?

- Methodological Answer : Graph set analysis (via Mercury or PLATON software) classifies hydrogen bonds (e.g., N–H⋯O=C) into motifs like chains or rings. SHELXL refines H-bond distances and angles from X-ray data. Such analysis predicts solubility and melting behavior, critical for formulation studies .

Q. What strategies are employed to mitigate racemization or isomerization during synthesis involving the tert-butyl group?

- Methodological Answer : Racemization in chiral intermediates is minimized by using low-temperature reactions (<0°C) and non-polar solvents (e.g., hexane). Chiral HPLC or SFC monitors enantiopurity. For tert-butyl-containing heterocycles, steric hindrance often suppresses isomerization, but dynamic NMR can detect rotamers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.